1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone
CAS No.:
Cat. No.: VC17264400
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O |
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Molecular Weight | 138.17 g/mol |
IUPAC Name | 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone |
Standard InChI | InChI=1S/C7H10N2O/c1-4-7(5(2)10)6(8)3-9-4/h3,9H,8H2,1-2H3 |
Standard InChI Key | AHUHOHAIDVLMRT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CN1)N)C(=O)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone consists of a pyrrole ring substituted at positions 2 (methyl), 3 (acetyl), and 4 (amino). The absence of a substituent at position 5 distinguishes it from closely related compounds like 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone. Key molecular parameters include:
Property | Value |
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Molecular formula | C₈H₁₀N₂O |
Molecular weight | 150.18 g/mol (calculated) |
IUPAC name | 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone |
LogP (estimated) | 0.92 (via ChemAxon) |
The acetyl group at position 3 introduces electron-withdrawing effects, potentially altering the ring’s electronic density compared to non-acetylated analogs .
Spectroscopic Signatures
While experimental NMR and mass spectrometry data for this specific compound are unavailable, comparable pyrrole derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons in the δ 6.5–7.5 ppm range (for substituted pyrroles), with methyl groups appearing as singlets near δ 2.1–2.5 ppm .
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IR Spectroscopy: Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-N (~1250 cm⁻¹) .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
A DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed three-component reaction provides a viable route for synthesizing analogous pyrroles . The general protocol involves:
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Reactants: Phenacyl bromide (or simpler bromoacetophenone derivatives), pentane-2,4-dione, and primary amines.
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Conditions: Aqueous medium, room temperature, 5 mol% DABCO catalyst.
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Mechanism:
For the target compound, substituting phenacyl bromide with bromoacetone and using ammonium hydroxide as the amine source could theoretically yield the desired product.
Optimization Challenges
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Regioselectivity: Competing reactions may lead to mixtures of C- and N-substituted products.
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Yield Limitations: Pilot studies on similar systems report yields of 45–65%, necessitating chromatographic purification .
Comparative Analysis with Substituted Analogs
Impact of Halogenation
Introducing halogens (e.g., Cl, Br) at position 5 significantly alters physicochemical properties:
Compound | LogP | Molecular Weight (g/mol) |
---|---|---|
Target compound | 0.92 | 150.18 |
5-(3,4-Dichlorophenyl) analog | 4.66 | 283.17 |
5-Phenyl hydrochloride derivative | 3.12 | 250.72 |
Halogenation increases lipophilicity (LogP) and molecular weight, potentially enhancing membrane permeability but reducing aqueous solubility .
Amino Group Modifications
Replacing the primary amino group with alkylated amines (e.g., ethylamino) reduces hydrogen-bonding capacity, as seen in CAS 56464-20-1 analogs. This modification could hinder interactions with biological targets requiring H-bond donors.
Prospective Biological Activities
Antifungal Applications
Fungal cytochrome P450 enzymes are inhibited by pyrrole-containing agents. Structural analogs demonstrate IC₅₀ values of 12–45 µM against Candida albicans. The acetyl group in 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone could serve as a hydrogen-bond acceptor, enhancing target binding.
Industrial and Environmental Considerations
Scalability of Synthesis
The DABCO-mediated aqueous synthesis offers eco-friendly advantages over traditional methods requiring chlorinated solvents . Key parameters for industrial production include:
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Catalyst Recovery: DABCO’s high water solubility complicates reuse, necessitating nanofiltration or precipitation techniques.
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Waste Reduction: Aqueous reaction media minimize volatile organic compound (VOC) emissions.
Environmental Fate
Estimated biodegradation half-lives (EPI Suite):
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Aerobic: 28 days
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Anaerobic: 78 days
The primary amino group may facilitate microbial degradation, reducing bioaccumulation risks compared to halogenated analogs.
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